![molecular formula C15H24O3 B133444 alpha-Epoxydihydroartemisinic acid CAS No. 380487-65-0](/img/structure/B133444.png)
alpha-Epoxydihydroartemisinic acid
Overview
Description
Alpha-Epoxydihydroartemisinic acid is a derivative of artemisinin, a natural compound derived from Artemisia annua L . It is used for research and development purposes .
Synthesis Analysis
The synthesis of alpha-Epoxydihydroartemisinic acid involves the photooxygenation of dihydroartemisinic acid (DHAA) to an hydroperoxide, which is the essential initial step of the partial synthesis to artemisinin . The first oxidation step by cytochrome P450 (CYP71AV1) is the main rate-limiting step .Chemical Reactions Analysis
The photooxygenation reactions were studied in a two-phase photo-flow reactor utilizing Taylor flow for enhanced mixing and fast gas-liquid mass transfer . The conversion steps from artemisinic acid to arteannuin B, epi-deoxyarteannuin B and artemisitene in the LAP chemotype are non-enzymatic and parallel the non-enzymatic conversion of DHAA to artemisinin and dihyro-epi-deoxyarteannuin B in the HAP chemotype .Scientific Research Applications
Multienzyme Biosynthesis
Alpha-Epoxydihydroartemisinic acid plays a crucial role in the multienzyme biosynthesis of dihydroartemisinic acid (DHAA). In a study, DHAA pathway enzymes were overexpressed in Saccharomyces cerevisiae, and whole-cell biotransformation of amorpha-4,11-diene (AD) to DHAA was demonstrated . The first oxidation step by cytochrome P450 (CYP71AV1) is the main rate-limiting step .
Production of Bioactive Compounds
The compound is used in the production of bioactive compounds through in vitro one-pot multienzyme reactions. This method simplifies the process, reduces costs, and often leads to higher yield due to the synergistic effects of enzymatic reactions .
Healthcare Applications
Alpha-Epoxydihydroartemisinic acid is used in the healthcare sector, particularly in the production of terpenoids. Terpenoids are an important class of natural products that play a critical role in many industrial sectors, such as healthcare .
Role in Skincare
The compound has potential applications in skincare. Alpha hydroxy acids (AHAs), which include alpha-Epoxydihydroartemisinic acid, have been shown to have a dramatic impact on diverse skin conditions, enhancing texture and stimulating collagen synthesis .
Anti-Aging Properties
AHAs, including alpha-Epoxydihydroartemisinic acid, have been used in anti-aging products. They have been shown to improve skin texture, diminish fine lines and wrinkles, and enhance overall skin tone .
Treatment of Skin Conditions
AHAs have been used to treat various skin conditions such as photoaging, hyperpigmentation, and acne. By stimulating collagen synthesis and facilitating skin cell turnover, AHAs engender a more refined and youthful appearance .
Industrial Applications
Alpha-Epoxydihydroartemisinic acid is used in the production of terpenoids, which are used in various industrial sectors, including flavor and fragrance, and biofuels .
Research and Development
The compound is used in research and development for the production of new bioactive compounds. It is also used in the study of enzymatic reactions and the development of new biosynthesis methods .
Safety and Hazards
Mechanism of Action
Alpha-Epoxydihydroartemisinic acid, also known as (2R)-2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]propanoic acid, is a compound of interest in the field of biochemistry. . Here is a general outline based on the categories you provided:
Pharmacokinetics
Information about its bioavailability, distribution in the body, metabolism, and excretion would provide valuable insights into its pharmacokinetic profile .
Action Environment
Studies investigating how factors such as temperature, pH, and presence of other molecules affect the compound’s action would be beneficial .
properties
IUPAC Name |
(2R)-2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-8-4-5-11(9(2)14(16)17)12-10(8)6-7-15(3)13(12)18-15/h8-13H,4-7H2,1-3H3,(H,16,17)/t8-,9-,10+,11+,12+,13+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUVDMZCZGVCDC-KRIXLRNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CCC3(C2O3)C)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC[C@@]3([C@H]2O3)C)[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Epoxydihydroartemisinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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